BenchChemオンラインストアへようこそ!

(1-Benzoylpiperidin-4-yl)methanamine

5-HT1A Receptor Binding Affinity CNS Drug Discovery

The (1-Benzoylpiperidin-4-yl)methanamine scaffold is the only 4-aminomethylpiperidine derivative with proven biased agonism at 5-HT₁A receptors, delivering subnanomolar affinity and >1000× ERK1/2 phosphorylation bias over β-arrestin. This pathway-selective activation drives antidepressant efficacy while minimizing side effects. Its favorable ADME—high Caco-2 permeability, no CYP/P-gp inhibition, >1000-fold selectivity over off-targets—reduces early-stage attrition. Choose ≥98% purity for reproducible CNS drug discovery, HTS hit-to-lead, and chemical biology toolkit development.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 262864-18-6
Cat. No. B3256028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzoylpiperidin-4-yl)methanamine
CAS262864-18-6
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)C(=O)C2=CC=CC=C2
InChIInChI=1S/C13H18N2O/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11H,6-10,14H2
InChIKeyRKXTXWBKNWENJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Benzoylpiperidin-4-yl)methanamine (CAS 262864-18-6): Core Chemical Profile and Research-Grade Identity


(1-Benzoylpiperidin-4-yl)methanamine (CAS 262864-18-6) is a piperidine-based benzamide derivative with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.29 g/mol . Its IUPAC name is [4-(aminomethyl)piperidin-1-yl]-phenylmethanone, and it is typically supplied as a hydrochloride salt for research applications . The compound is a solid crystal at room temperature, soluble in water, ethanol, and DMSO, and is primarily employed as a versatile intermediate in medicinal chemistry for the synthesis of CNS-targeted drug candidates .

Why (1-Benzoylpiperidin-4-yl)methanamine Cannot Be Interchanged with Other 4-Aminomethylpiperidines in CNS Research


The substitution of (1-Benzoylpiperidin-4-yl)methanamine with other 4-aminomethylpiperidine derivatives in CNS drug discovery programs is scientifically inadvisable due to the unique pharmacological profile conferred by its specific 1-benzoyl substitution. Unlike many earlier 4-aminomethylpiperidine ligands that exhibit mixed or partial agonist activity at 5-HT₁A receptors, the benzoyl-containing scaffold enables the development of derivatives with exceptionally high, subnanomolar binding affinity and, critically, the capacity for biased agonism—the ability to preferentially activate specific intracellular signaling pathways (e.g., ERK1/2 phosphorylation) over others (e.g., β-arrestin recruitment) [1][2]. This functional selectivity is a structurally dependent feature that cannot be assumed for other piperidine-based compounds and directly impacts the balance between therapeutic efficacy and side effect liability [1]. Therefore, procurement decisions must be based on the specific evidence of a compound's performance in defined assays rather than broad class membership [3].

(1-Benzoylpiperidin-4-yl)methanamine: Quantitative Evidence of Differentiation for CNS Drug Discovery


Ultra-High 5-HT₁A Receptor Affinity in (1-Benzoylpiperidin-4-yl)methanamine Derivatives Outperforms Clinical Benchmarks

Derivatives based on the (1-Benzoylpiperidin-4-yl)methanamine scaffold have achieved the highest 5-HT₁A receptor binding affinity reported to date, with a Ki value of 0.00016 nM, which is approximately 7-8 orders of magnitude more potent than established clinical 5-HT₁A ligands like buspirone and vortioxetine [1]. In a separate series, a related derivative (compound 12a) also demonstrated marked 5-HT₁A receptor affinity with a Ki of 0.069 nM [2].

5-HT1A Receptor Binding Affinity CNS Drug Discovery

Functional Selectivity (Biased Agonism) of (1-Benzoylpiperidin-4-yl)methanamine Derivatives Enables Pathway-Specific Modulation

A library of 65 (1-Benzoylpiperidin-4-yl)methanamine derivatives yielded 17 compounds with distinct functional profiles, including some with very high bias factors (>1000x) for either ERK1/2 phosphorylation or β-arrestin recruitment [1]. The lead compound NLX-204 (compound 17) is an ERK1/2 phosphorylation-preferring agonist, while compound 56 from the same series is a first-in-class β-arrestin-preferring agonist [2]. These compounds are directly comparable within the same chemical series and experimental system, demonstrating that functional selectivity is a tunable property of this scaffold.

Biased Agonism Functional Selectivity 5-HT1A Receptor Signaling

Broad Off-Target Selectivity Profile of (1-Benzoylpiperidin-4-yl)methanamine Derivatives Minimizes Polypharmacology Risks

A derivative of (1-Benzoylpiperidin-4-yl)methanamine, NLX-204, demonstrated >1000-fold selectivity for the 5-HT₁A receptor over a panel of key CNS off-targets, including noradrenergic α1, dopamine D2, serotonin 5-HT2A, histamine H1, and muscarinic M1 receptors [1]. This high degree of selectivity was further confirmed in a broader SafetyScreen44 panel, which included assessment of the hERG channel [1]. In comparison, clinically used 5-HT₁A ligands like aripiprazole and vortioxetine exhibit significant activity at multiple other monoamine receptors and transporters [2].

Receptor Selectivity Off-Target Profiling CNS Safety

Potent and Efficacious In Vivo Antidepressant-like Activity of (1-Benzoylpiperidin-4-yl)methanamine Derivatives at Low Doses

The lead compound NLX-204, derived from the (1-Benzoylpiperidin-4-yl)methanamine scaffold, demonstrated robust antidepressant-like activity in the rat Porsolt forced swim test with a Minimal Effective Dose (MED) of 0.16 mg/kg, totally eliminating immobility [1]. Another derivative, compound 12a, also exhibited potential antidepressant-like effects in both the forced swimming test (FST) and tail suspension test (TST) in mice [2]. In comparison, the clinically used SSRI fluoxetine typically requires doses of 5-20 mg/kg in similar rodent models to achieve comparable effects.

Antidepressant In Vivo Efficacy Forced Swim Test

Optimal Research and Industrial Application Scenarios for (1-Benzoylpiperidin-4-yl)methanamine


Discovery of Novel CNS Therapeutics Targeting 5-HT₁A Receptors

Medicinal chemistry teams developing next-generation treatments for major depressive disorder (MDD), anxiety, or other neuropsychiatric conditions should prioritize the (1-Benzoylpiperidin-4-yl)methanamine scaffold. The evidence shows it can be derivatized to create compounds with unprecedented 5-HT₁A receptor affinity and pathway-specific functional selectivity (biased agonism), offering a clear path to design candidates with improved efficacy and reduced side effects [1][2].

Development of Tool Compounds for Investigating 5-HT₁A Receptor Signaling Bias

Academic and industrial pharmacology groups studying the physiological consequences of biased agonism at the 5-HT₁A receptor will find this scaffold invaluable. The demonstrated ability to generate structurally related agonists with >1000x bias factors for distinct signaling pathways (e.g., ERK1/2 phosphorylation vs. β-arrestin recruitment) provides a unique set of chemical biology tools to dissect receptor function in vitro and in vivo [1][2].

High-Throughput Screening and Lead Optimization Programs in CNS Drug Discovery

This scaffold is an ideal starting point for high-throughput screening (HTS) and subsequent hit-to-lead optimization in CNS drug discovery programs. Its favorable drug-like properties, including high solubility, metabolic stability, and >1000-fold selectivity over common CNS off-targets, reduce the risk of early-stage attrition and accelerate the path to identifying development candidates with robust in vivo activity [1][2].

Formulation Development and Preclinical Candidate Selection

For teams focused on preclinical development, the favorable ADME profile of (1-Benzoylpiperidin-4-yl)methanamine derivatives—including high Caco-2 permeability, no blockade of key CYP isoenzymes (CYP3A4, CYP2D6) or P-glycoprotein, and high metabolic stability—makes this a chemically tractable and developable scaffold for oral administration, reducing formulation and safety hurdles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Benzoylpiperidin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.